Photosensitivity of 200 mJ/cm² Achieved with 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-Based Polyamic Acid Formulation
The 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate monomer, when copolymerized with cyclobutane-1,2,3,4-tetracarboxylic dianhydride and formulated with Michler's ketone and 3,3′,4,4′-tetrakis(t-butyldioxycarbonyl)benzophenone, yields a polyamic acid with a photosensitivity of 200 mJ/cm² at 365–400 nm [1]. This represents a 2- to 3-fold improvement in photosensitivity over comparable polyimide precursors formulated with para-substituted 2-(methacryloyloxy)ethyl 4-aminobenzoate, which require higher exposure doses to achieve equivalent crosslinking density under identical UV lamp conditions [2].
| Evidence Dimension | Photosensitivity (exposure dose required for full crosslinking) |
|---|---|
| Target Compound Data | 200 mJ/cm² |
| Comparator Or Baseline | 2-(Methacryloyloxy)ethyl 4-aminobenzoate (para-isomer) requires approximately 400–600 mJ/cm² under analogous formulation conditions |
| Quantified Difference | 2–3× lower exposure dose required |
| Conditions | Polyamic acid derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride; formulated with Michler's ketone + 3,3′,4,4′-tetrakis(t-butyldioxycarbonyl)benzophenone; high-pressure mercury lamp, 365–400 nm |
Why This Matters
Lower exposure dose translates directly to higher throughput in semiconductor and microelectronics manufacturing, reducing cycle time and energy costs while maintaining pattern fidelity.
- [1] Kikkawa, H.; Shoji, F.; Tanaka, J.; Kataoka, F.; Satou, H. Negative-type photosensitive polyimide precursors developable with aqueous alkaline solutions. Polym. Adv. Technol. 1993, 4 (4), 268–276. View Source
- [2] Synthesis and characterization of negative-type photosensitive polyimides based on cyclobutane-1,2,3,4-tetracarboxylic dianhydride. J. Appl. Polym. Sci. 2005, 96 (6), 2300–2308. View Source
